molecular formula C24H25N5O2S B2595919 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one CAS No. 1115997-32-4

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one

Cat. No.: B2595919
CAS No.: 1115997-32-4
M. Wt: 447.56
InChI Key: IBWFOCJXMLZRMN-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position and a sulfanyl-linked pyrimidoindole moiety at the 2-position of an ethanone bridge. The sulfanyl (S–) linker enhances metabolic stability compared to oxygen or nitrogen analogs, as evidenced in related compounds . The 4-methoxyphenyl group on the piperazine ring likely modulates lipophilicity and receptor binding, similar to fluorophenyl or chlorophenyl analogs in other studies .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-16-3-8-20-19(13-16)22-23(27-20)24(26-15-25-22)32-14-21(30)29-11-9-28(10-12-29)17-4-6-18(31-2)7-5-17/h3-8,13,15,27H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWFOCJXMLZRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Pyrimidoindole Moiety: The piperazine intermediate is then reacted with 8-methyl-5H-pyrimido[5,4-b]indole-4-thiol in the presence of a coupling agent to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.

Chemical Reactions Analysis

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Structural Representation

The compound features a piperazine ring connected to a methoxyphenyl group and a pyrimidoindole moiety linked via a sulfanyl group. This unique structure contributes to its biological activity.

Pharmacological Studies

The compound has been investigated for its potential as an antidepressant and anxiolytic agent . Studies indicate that the piperazine moiety may enhance binding affinity to serotonin receptors, which are crucial in mood regulation.

Case Studies:

  • Antidepressant Activity : In animal models, compounds with similar structures to the target molecule demonstrated significant reductions in depressive behaviors, suggesting potential efficacy in treating depression .
  • Anxiolytic Effects : Research has shown that derivatives of piperazine exhibit anxiolytic properties by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Anticancer Research

The compound's structural features suggest potential anticancer properties, particularly against certain types of tumors. The pyrimidoindole component has been linked to cytotoxic effects on cancer cells.

Case Studies:

  • In Vitro Studies : Compounds with similar indole structures have shown promising results in inhibiting the proliferation of cancer cell lines, indicating that the target compound may possess similar properties .
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuropharmacology

Given its structural similarity to known psychoactive compounds, this molecule is also being explored for its effects on cognitive function and neuroprotection.

Case Studies:

  • Cognitive Enhancements : Some analogs have been reported to improve memory and learning in preclinical models, highlighting the need for further exploration into this compound's neuroprotective capabilities .
  • Neurotransmitter Modulation : The interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive behaviors in animal models
AnxiolyticModulation of serotonin and dopamine
AnticancerInhibition of tumor cell proliferation
Cognitive EnhancementImprovement in memory and learning

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors, such as alpha1-adrenergic receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in blood pressure, heart rate, and smooth muscle contraction. The compound may also influence intracellular signaling pathways, leading to alterations in gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Compound Name Key Structural Differences Bioactivity/Applications (if reported)
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one Fluorobenzyl group instead of 4-methoxyphenyl; lacks pyrimidoindole Antipsychotic activity via dopamine D2 receptor antagonism.
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one Chlorobenzenesulfonyl group; triazole replaces pyrimidoindole Antifungal properties (broad-spectrum activity against Candida spp.) .
1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Shorter chain (butanone vs. ethanone); thiophene instead of pyrimidoindole Serotonin receptor (5-HT1A) partial agonist; evaluated for anxiolytic potential .
1-[4-(4-Nitrophenyl)piperazin-1-yl]-4-(thiophen-2-yl)butan-1-one Nitrophenyl group enhances electron-withdrawing effects; no sulfur linkage Intermediate for synthesizing reduced (amine) derivatives with CNS activity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methoxyphenyl group increases logP compared to 4-fluorophenyl analogs but reduces it relative to chlorobenzenesulfonyl derivatives .
  • Metabolic stability : The sulfanyl bridge may resist oxidative metabolism better than ester or amide linkages in compounds like 1-(4-methylpiperazin-1-yl)butan-1-one .
  • Solubility : Polar pyrimidoindole and piperazine moieties suggest moderate aqueous solubility, similar to pyrimidinyl-piperazine hybrids in .

Biological Activity

The compound 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one , also referred to as BPI-1 , has emerged as a significant subject of research due to its complex structure and potential therapeutic applications. This compound features a piperazine ring and a pyrimidoindole moiety, which are known for their diverse biological activities.

Chemical Structure

The chemical formula for BPI-1 is C24H25N5O2SC_{24}H_{25}N_5O_2S. The structure includes:

  • A piperazine ring substituted with a methoxyphenyl group.
  • An 8-methyl-5H-pyrimido[5,4-b]indole moiety linked through a sulfanyl group.

BPI-1's biological activity is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound may modulate the activity of these targets, influencing downstream signaling pathways that lead to various physiological effects. Specific interactions include:

  • Receptor Binding : BPI-1 has been shown to bind selectively to serotonin receptors, particularly the 5-HT6 receptor, which is implicated in the treatment of obesity and cognitive disorders .

Biological Activities

Extensive research has been conducted on BPI-1's biological activities, which include:

  • Antidepressant Effects : Studies indicate that BPI-1 may exert antidepressant-like effects in animal models, potentially through serotonergic modulation.
  • Antitumor Activity : Preliminary investigations suggest that BPI-1 exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest .
  • Neuroprotective Properties : BPI-1 has demonstrated neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Research Findings

Recent studies have provided insights into the pharmacological profile of BPI-1:

StudyFindings
BPI-1 showed high affinity for 5-HT6 receptors, indicating potential in obesity management.
Demonstrated significant cytotoxicity against cancer cell lines with IC50 values in low micromolar range.
Exhibited neuroprotective effects in vitro against oxidative stress-induced neuronal damage.

Case Studies

Several case studies have highlighted the efficacy of BPI-1:

  • Case Study 1 : In a study involving mice subjected to stress-induced depression, administration of BPI-1 resulted in significant behavioral improvements compared to control groups.
  • Case Study 2 : A cancer study reported that BPI-1 treatment led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

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